2,4-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide
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Description
2,4-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N5OS and its molecular weight is 327.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of targets, including enzymes like nicotinamide phosphoribosyltransferase (nampt) and leishmania major pteridine reductase 1 (lmptr1) . These enzymes play crucial roles in biological processes such as metabolism and aging, and in the life cycle of certain parasites, respectively .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in the biological processes these targets are involved in . For instance, inhibition of NAMPT affects the NAD+ salvage pathway, which is pivotal in many biological processes .
Biochemical Pathways
Based on the targets mentioned above, it can be inferred that the nad+ salvage pathway and the metabolic pathways in parasites like leishmania could be affected .
Pharmacokinetics
The lipophilicity of similar compounds has been modulated to attenuate direct inhibition (di) towards multiple cytochrome p450 (cyp) isoforms, which are crucial in drug metabolism .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that they could inhibit the growth of these parasites .
Properties
IUPAC Name |
2,4-dimethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10-15(23-11(2)20-10)16(22)18-7-12-4-5-17-14(6-12)13-8-19-21(3)9-13/h4-6,8-9H,7H2,1-3H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJKBFGQSIHVDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.